molecular formula C10H13N3 B14738737 N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 4794-82-5

N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14738737
CAS No.: 4794-82-5
M. Wt: 175.23 g/mol
InChI Key: GTPHHSDNEHXLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazoline derivatives This compound is characterized by the presence of an imidazoline ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-methylphenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

4-methylphenylamine+glyoxal+ammonium acetateThis compound\text{4-methylphenylamine} + \text{glyoxal} + \text{ammonium acetate} \rightarrow \text{this compound} 4-methylphenylamine+glyoxal+ammonium acetate→this compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazoline ring to an imidazole ring.

    Substitution: The compound can undergo substitution reactions, where the 4-methylphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Imidazole derivatives.

    Reduction: Imidazole ring compounds.

    Substitution: Various substituted imidazoline derivatives.

Scientific Research Applications

N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The imidazoline ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-imidazole
  • N-(4-methylphenyl)-2-imidazoline
  • N-(4-methylphenyl)-1H-imidazole-4-amine

Uniqueness

N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific imidazoline ring structure and the presence of the 4-methylphenyl group

Properties

CAS No.

4794-82-5

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H13N3/c1-8-2-4-9(5-3-8)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13)

InChI Key

GTPHHSDNEHXLJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.